Dynorphin A (1-9)

Description

Classification and Context within Neuropeptide Families

Dynorphin (B1627789) A (1-9) is classified as an endogenous opioid peptide, a subgroup of neuropeptides. frontiersin.org Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of biological effects. frontiersin.org The endogenous opioid system is comprised of four main families of peptides: enkephalins, endorphins, dynorphins, and nociceptin/orphanin FQ. wustl.edumdpi.com Each family is derived from a distinct precursor protein: proenkephalin, proopiomelanocortin (POMC), prodynorphin (PDYN), and pronociceptin, respectively. mdpi.com

Dynorphins, including the (1-9) fragment, primarily exert their effects by binding to the kappa-opioid receptor (KOR), a G-protein-coupled receptor. frontiersin.orgeurogentec.com While dynorphins show a preference for the KOR, they can also interact with mu-opioid (MOR) and delta-opioid (DOR) receptors, albeit with lower affinity. wustl.eduguidetopharmacology.org The interaction of Dynorphin A (1-9) and its parent peptides with these receptors initiates intracellular signaling cascades that modulate neuronal activity and neurotransmitter release. wikipedia.orgresearchgate.net

Prodynorphin Gene Expression and Post-Translational Processing

The biosynthesis of Dynorphin A (1-9) begins with the transcription and translation of the prodynorphin (PDYN) gene. mdpi.comnih.gov The PDYN gene encodes the precursor protein prodynorphin, which undergoes a series of post-translational modifications to yield several biologically active peptides. nih.govresearchgate.net

The prodynorphin precursor protein contains the sequences for several opioid peptides, including dynorphin A, dynorphin B, and α- and β-neoendorphin. wikipedia.orgnih.gov Following its synthesis, prodynorphin is transported through the secretory pathway, where it is subjected to proteolytic cleavage by specific enzymes. nih.gov This processing can result in a variety of peptides of different lengths, each with potentially distinct biological activities. researchgate.netsci-hub.se For instance, in addition to the primary dynorphin peptides, "big dynorphin," a 32-amino acid peptide containing the sequences of both dynorphin A and dynorphin B, can also be generated if processing is incomplete. wikipedia.org

The distribution of prodynorphin-derived peptides is widespread throughout the central nervous system, with high concentrations found in the hypothalamus, hippocampus, and spinal cord. wikipedia.orgsci-hub.se This distribution suggests their involvement in a broad range of neurological functions.

The proteolytic processing of prodynorphin is primarily carried out by a family of enzymes known as proprotein convertases (PCs). nih.govnih.gov These enzymes are subtilisin-like endoproteases that cleave precursor proteins at specific sites, typically at pairs of basic amino acid residues. bioscientifica.com

Proprotein convertase 2 (PC2) plays a crucial role in the processing of prodynorphin. wikipedia.orgfrontiersin.orgnih.gov PC2 is co-localized with prodynorphin in secretory vesicles and is responsible for cleaving the precursor to produce dynorphin A (1-17), dynorphin B, and α-neoendorphin. nih.govresearchgate.net Studies have shown that PC2 can cleave at both paired and single basic residues within the prodynorphin sequence. nih.govresearchgate.net The activity of PC2 can be enhanced by the presence of carboxypeptidases, which remove the basic residues from the newly formed C-terminus of the cleaved peptides. nih.govbioscientifica.com

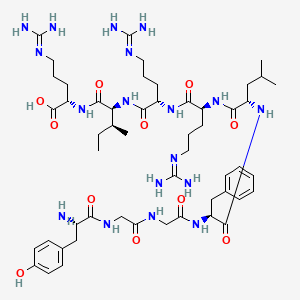

Dynorphin A (1-9) is a major biotransformation product of the larger Dynorphin A (1-17) peptide. researchgate.net Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg. The generation of this shorter fragment is a result of further enzymatic degradation of Dynorphin A (1-17). researchgate.net

While shorter than its parent peptide, Dynorphin A (1-9) retains significant biological activity. uq.edu.au It demonstrates potent activation of the kappa-opioid receptor. uq.edu.au Interestingly, shorter fragments of dynorphin, including Dynorphin A (1-9), may also gain affinity for mu- and delta-opioid receptors, suggesting a broader range of action than the longer forms. guidetopharmacology.org The generation of various dynorphin fragments with differing receptor affinities and potencies highlights the complexity of the dynorphin system and its capacity for nuanced regulation of physiological processes. researchgate.netuq.edu.au

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWJMLXKYUVTQ-VCZUSBFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77259-54-2 | |

| Record name | Dynorphin A (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Receptor Pharmacology and Binding Profiles of Dynorphin a 1 9

Opioid Receptor Interactions

Kappa Opioid Receptor (KOR/KOP) Affinity and Selectivity

Dynorphin (B1627789) A (1-9) is recognized for its preferential and high affinity for the kappa opioid receptor (KOR). researchgate.net This interaction is central to its biological activities, which include modulation of pain, mood, and addiction pathways. researchgate.net

Dynorphin A and its related fragments are considered the primary endogenous ligands for the KOR. guidetopharmacology.orgwikipedia.org The structure of Dynorphin A (1-9) is crucial for this specific interaction. Studies have shown that the N-terminal tyrosine residue is essential for its biological activity, as its removal abolishes its effects. oup.com The charged basic residues, such as arginine, in the C-terminal domain of longer dynorphin peptides are thought to be important for kappa receptor selectivity. nih.gov While shorter fragments like Dynorphin A (1-9) have lower KOR potencies and selectivity compared to their full-length counterparts, they still exhibit a clear preference for this receptor. nih.gov

Upon binding to the KOR, a G-protein-coupled receptor, Dynorphin A (1-9) acts as an agonist, initiating intracellular signaling cascades. wikipedia.org This activation typically involves the inhibition of adenylyl cyclase, leading to reduced levels of cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. In functional assays, Dynorphin A (1-9) has demonstrated potent and efficacious agonism at the KOR. nih.govuq.edu.au For instance, in HEK-fKOP cells, Dynorphin A (1-9) displayed similar potency to the full-length Dynorphin A (1-17). uq.edu.au

Table 1: Functional Potency of Dynorphin Fragments at the Kappa Opioid Receptor

| Compound | IC50 (cAMP Inhibition) |

|---|---|

| Dynorphin A (1-9) | Potent, similar to Dynorphin A (1-17) uq.edu.au |

| Dynorphin A (1-6) | Limited activity uq.edu.au |

| Dynorphin A (1-7) | Similar potency to Dynorphin A (1-17) uq.edu.au |

| Dynorphin A (1-17) | Potent uq.edu.au |

Data from studies on transfected HEK cells expressing the kappa opioid receptor. uq.edu.au

The kappa opioid receptor system is thought to have subtypes, primarily designated as K1 and K2, based on pharmacological binding studies. wikipedia.orgnih.govoup.com While only one gene for the KOR has been cloned, these subtypes may arise from interactions with other membrane-associated proteins. wikipedia.org Dynorphin peptides are generally considered K1 agonists. guidetopharmacology.org However, the precise interaction of Dynorphin A (1-9) with these putative subtypes is an area of ongoing investigation. Some studies suggest that dynorphin A binds to both K1a and K1b putative subtypes. oup.com

Agonist Activity and Functional Efficacy

Mu Opioid Receptor (MOR/MOP) Affinity and Modulatory Capacity

While Dynorphin A (1-9) shows a preference for the KOR, it also possesses affinity for the mu-opioid receptor (MOR). guidetopharmacology.orgmedchemexpress.com However, its affinity for the MOR is generally lower than for the KOR. frontiersin.org Some research indicates that while not highly selective, dynorphin A does have MOR agonist activity. wisc.edu Truncated forms of dynorphin, including Dynorphin A (1-9), have affinities for the MOR that suggest a potential role as natural ligands for this receptor, although they are not selective. guidetopharmacology.org In transfected HEK-fMOP cells, Dynorphin A (1-9) did produce a concentration-dependent inhibition of cAMP, although with lower potency compared to its action at the KOR. uq.edu.au

Delta Opioid Receptor (DOR/DOP) Affinity and Modulatory Capacity

Dynorphin A (1-9) also interacts with the delta-opioid receptor (DOR), albeit with lower affinity compared to the KOR. frontiersin.org Enzymatic processing of shorter dynorphin fragments, including Dynorphin A (1-9), can yield smaller peptides like [Leu⁵]enkephalin, which can then interact with DORs. In functional assays using transfected HEK-fDOP cells, Dynorphin A (1-9) was found to be the most potent among the tested dynorphin fragments (1-6, 1-7, 1-9, and 1-17). uq.edu.au

Table 2: Opioid Receptor Binding Profile of Dynorphin A (1-9)

| Receptor | Affinity/Activity | Reference |

|---|---|---|

| Kappa Opioid Receptor (KOR) | High affinity, potent agonist | researchgate.netnih.govuq.edu.au |

| Mu Opioid Receptor (MOR) | Lower affinity, agonist activity | guidetopharmacology.orguq.edu.aufrontiersin.orgwisc.edu |

| Delta Opioid Receptor (DOR) | Lower affinity, potent agonist among fragments | uq.edu.aufrontiersin.org |

Comparative Receptor Selectivity and Potency across Opioid Receptor Types

Dynorphin A (1-9) is an endogenous opioid peptide that, like its parent molecule, interacts with multiple opioid receptor types but displays a distinct profile of selectivity and potency. It is recognized primarily for its preference for the kappa-opioid receptor (KOR). However, it also possesses the ability to bind to the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), albeit with different affinities.

The peptide's affinity for the KOR is in the high nanomolar to sub-nanomolar range, establishing it as a potent ligand for this receptor. Its selectivity for KOR over MOR and DOR is a key feature of its pharmacological profile, though it is considered less selective than some synthetic KOR agonists. Studies in transfected HEK cells have quantified the functional potency (IC50) of Dynorphin A (1-9) at all three receptor subtypes, revealing a notable potency at the DOR as well. In one study, Dynorphin 1-9 was the most potent of the tested fragments at the DOR. The interaction with multiple opioid receptors suggests that the physiological effects of Dynorphin A (1-9) are complex and may result from the integrated activation of KOR, MOR, and DOR.

Table 1: Comparative Opioid Receptor Potency of Dynorphin A (1-9) This table provides functional potency data (IC50) from studies in transfected HEK cells expressing specific opioid receptors.

| Compound | KOR IC50 (nM) | MOR IC50 (nM) | DOR IC50 (nM) |

| Dynorphin A (1-9) | ~10-100 | ~230 | ~1-10 |

Data sourced from functional assays measuring cAMP inhibition in transfected HEK cells. Values are approximate ranges derived from graphical data and comparative statements in the source.

Non-Opioid Receptor Interactions

Beyond its role as an opioid peptide, Dynorphin A (1-9) and its parent molecules engage with non-opioid receptor systems, significantly broadening their physiological impact. These interactions are not mediated by the classic opioid receptor family and are insensitive to opioid antagonists like naloxone.

N-Methyl-D-Aspartate Receptor (NMDA-R) Modulation

A significant non-opioid action of dynorphins is the modulation of the N-Methyl-D-Aspartate Receptor (NMDA-R), a key player in excitatory neurotransmission. This interaction is implicated in various neurological processes and is distinct from its opioid-mediated effects.

Direct Binding and Allosteric Modulation

Research has demonstrated that Dynorphin A can directly interact with the NMDA receptor complex. This interaction occurs at a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites and is considered a form of allosteric modulation. Dynorphin A inhibits NMDA receptors through this allosteric mechanism, which does not alter the EC50 value of NMDA, indicating a non-competitive interaction. The peptide appears to bind preferentially to the NMDA receptor when it is in a closed or desensitized state.

Alteration of Excitatory Amino Acid Neurotransmission

Dynorphin A can indirectly modulate NMDA receptor activity by altering excitatory amino acid neurotransmission. Studies have shown that the application of Dynorphin A can trigger a localized, dose-dependent release of the excitatory amino acids glutamate and aspartate. By increasing the concentration of these primary NMDA receptor agonists in the synapse, dynorphin can indirectly potentiate NMDA receptor activity and downstream excitatory signaling.

Mechanisms of Interaction (e.g., Glycine Site, NR1 Subunit)

The molecular mechanism for the direct interaction between dynorphins and the NMDA receptor has been investigated in detail. Evidence strongly points to a direct, non-covalent binding interaction between the positively charged arginine residues of the dynorphin peptide and a conserved, negatively charged epitope within the NR1 subunit of the NMDA receptor. This specific sequence on the NR1 subunit (containing adjacent glutamate and aspartate residues) acts as a binding site for Dynorphin A. While some studies have suggested that dynorphin's effects on the NMDA receptor can be influenced by glycine concentrations, the primary mechanism is understood to be the direct binding to the NR1 subunit, which in turn allosterically modulates receptor function.

Acid-Sensing Ion Channel (ASIC) Modulation

While longer dynorphin peptides, such as Dynorphin A (1-17) and Big Dynorphin, have been shown to modulate the activity of Acid-Sensing Ion Channels (ASICs) by directly interacting with the channel to limit steady-state desensitization, specific research detailing the interaction of the Dynorphin A (1-9) fragment with ASICs is not extensively documented in the reviewed scientific literature. Therefore, a definitive statement on the direct modulatory activity of Dynorphin A (1-9) at ASICs cannot be conclusively made based on available sources.

Specificity for ASIC1a Activity

Acid-Sensing Ion Channel 1a (ASIC1a) is a proton-gated cation channel involved in a variety of physiological and pathological processes, including pain, neurotransmission, and neuronal cell death. biorxiv.orgresearchgate.net The interaction of dynorphins with ASIC1a has been a subject of research, with studies indicating that the larger precursor, big dynorphin, is a highly potent modulator of ASIC1a activity. biorxiv.orgresearchgate.net Big dynorphin can rescue ASIC1a from proton-induced steady-state desensitization, thereby enhancing acidosis-induced currents. biorxiv.org

In contrast, Dynorphin A (1-17) has been shown to be approximately 1000-fold less potent than big dynorphin in its modulation of ASIC1a. biorxiv.org While direct, specific data on the 1-9 fragment is limited, the existing research suggests that the structural components of the larger dynorphin peptides are critical for high-affinity interaction with ASIC1a. The modulation of ASIC1a by dynorphins appears to be independent of opioid or bradykinin (B550075) receptors. researchgate.net

Bradykinin Receptor (BR) Activation

A significant non-opioid mechanism of action for Dynorphin A is its ability to activate bradykinin receptors. u-tokyo.ac.jpnih.govwikipedia.org This interaction is particularly noteworthy as it links the dynorphin system to inflammatory and pain pathways typically associated with the kallikrein-kinin system. scielo.br Research has demonstrated that dynorphin-mediated activation of bradykinin receptors can lead to neural excitation and the maintenance of neuropathic pain states. u-tokyo.ac.jpnih.govresearchgate.net This action is distinct from its opioid receptor-mediated effects and can be initiated by dynorphin fragments that lack the N-terminal tyrosine residue necessary for opioid receptor activation. wikipedia.org

Both the bradykinin B1 and B2 receptor subtypes are implicated in the actions of Dynorphin A. u-tokyo.ac.jpnih.govresearchgate.net The B2 receptor is constitutively expressed in various tissues, while the B1 receptor is often upregulated during tissue injury and inflammation. scielo.br Studies have shown that blockade of either the B1 or B2 receptor can reverse the pronociceptive (pain-promoting) effects induced by spinal administration of dynorphin. u-tokyo.ac.jpnih.govresearchgate.net This suggests that Dynorphin A can act as an agonist at both receptor subtypes to produce its excitatory effects. u-tokyo.ac.jpnih.gov The interaction appears to be direct, as dynorphin induces responses in cells expressing these receptors. u-tokyo.ac.jp

| Receptor Subtype | Role in Dynorphin A Action | Effect of Blockade |

| Bradykinin B1 Receptor | Mediates pronociceptive effects of Dynorphin A. | Reverses persistent neuropathic pain sustained by endogenous dynorphin. u-tokyo.ac.jpnih.govresearchgate.net |

| Bradykinin B2 Receptor | Mediates pronociceptive effects of Dynorphin A. | Reverses persistent neuropathic pain sustained by endogenous dynorphin. u-tokyo.ac.jpnih.govresearchgate.net |

A key consequence of Dynorphin A's activation of bradykinin receptors is the induction of calcium influx in sensory neurons. u-tokyo.ac.jpnih.govresearchgate.net This increase in intracellular calcium is mediated by the opening of voltage-sensitive calcium channels (VSCCs). u-tokyo.ac.jpwikipedia.org Specifically, research has identified the involvement of L-type and P/Q-type VSCCs in this process. u-tokyo.ac.jp The influx of calcium through these channels contributes to the neuronal excitation and hyperalgesia associated with non-opioid dynorphin activity. u-tokyo.ac.jp This signaling pathway is distinct from the primary pathway activated by bradykinin itself, which typically involves Gq/11 protein coupling and the phospholipase C pathway to mobilize intracellular calcium stores. nih.gov The dynorphin-induced calcium influx, however, appears to be dependent on a PKA-dependent pathway. u-tokyo.ac.jp

Involvement of B1 and B2 Receptor Subtypes

Integrin Mac-1 (αMβ2, CD11b/CD18) in Peripheral Cells

Beyond its role in the nervous system, Dynorphin A has been identified as a novel ligand for the integrin Mac-1 (also known as αMβ2, CD11b/CD18) on peripheral immune cells. nih.govnih.gov Mac-1 is a multi-ligand receptor crucial for various leukocyte functions, including migration, adhesion, and phagocytosis during an immune-inflammatory response. nih.govfrontiersin.org

The interaction between Dynorphin A and Mac-1 is independent of opioid receptors and appears to be a key mechanism for the immunomodulatory effects of this peptide. nih.gov Studies have shown that immobilized Dynorphin A can support the adhesion of Mac-1-expressing cells. nih.gov Furthermore, Dynorphin A can induce a potent migratory response in leukocytes that express Mac-1 and can enhance Mac-1-mediated phagocytosis. nih.govnih.gov This suggests that through its binding to Mac-1, Dynorphin A can directly influence the activity of immune cells like neutrophils and monocytes/macrophages. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Pathways

The interaction of Dynorphin A (1-9) with the KOR predominantly activates signaling pathways mediated by heterotrimeric G proteins. nih.govfrontiersin.org This activation is a key mechanism through which dynorphins influence neurotransmission. medchemexpress.com

Upon agonist binding, the KOR, like other opioid receptors, couples to pertussis toxin-sensitive Gi/o proteins. nih.govnih.govoup.com This coupling facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.govumich.edu Both dissociated components then interact with and modulate various intracellular effector systems. The activated Gαi/o subunit primarily inhibits adenylyl cyclase, while the Gβγ subunits can modulate the activity of ion channels. nih.govumich.edu Structural studies have revealed that the "L5R6R7I8R9" sequence of dynorphin A interacts with negatively charged residues in the extracellular region of the KOR, which is crucial for G-protein signaling. oup.com

Sustained activation of the KOR by agonists like Dynorphin A can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. mdpi.comnih.gov The recruitment of β-arrestin to the phosphorylated receptor can lead to several downstream consequences, including receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. mdpi.comfrontiersin.orgacs.org While some dynorphin peptides are potent recruiters of β-arrestin, studies have shown that Dynorphin A (1-9) is a moderately biased agonist, suggesting a degree of preference for G protein signaling over β-arrestin recruitment. researchgate.net This biased agonism, or functional selectivity, implies that different dynorphin fragments can stabilize distinct receptor conformations, leading to varied intracellular signaling profiles. mdpi.com

In addition to the canonical Gi/o pathway, the KOR has been reported to signal through other G proteins, such as Gz and G16. nih.gov Gz proteins are expressed in the brain and can be involved in neuronal signaling. nih.gov The coupling of the KOR to these alternative G proteins suggests a greater complexity and diversity in its signaling capabilities, allowing for a wider range of cellular responses to dynorphin peptides. nih.govresearchgate.netunife.it

A primary and well-characterized downstream effect of Dynorphin A (1-9) binding to the KOR is the inhibition of adenylyl cyclase. umich.edu This enzyme is responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. umich.edu By inhibiting adenylyl cyclase, Dynorphin A (1-9) effectively reduces intracellular cAMP levels. elifesciences.orgnih.gov This inhibition of the cAMP pathway is a hallmark of KOR activation and has been demonstrated in various cell-based assays, including those using human embryonic kidney (HEK) 293 cells expressing the KOR. medchemexpress.comuq.edu.au The potency of different dynorphin fragments in inhibiting cAMP production can vary. uq.edu.au For instance, research has shown that Dynorphin A (1-9) is more potent than Dynorphin A (1-6) but may have similar potency to other fragments like Dynorphin A (1-7) and Dynorphin A (1-17) in certain cellular contexts. uq.edu.au

Table 1: Potency of Dynorphin Fragments in cAMP Inhibition

| Compound | Cell Line | Assay | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| Dynorphin A (1-9) | HEK-fDOP | cAMP Inhibition | More potent than Dynorphin 1-6 and SNC80 | uq.edu.au |

| Dynorphin A (1-9) | HEK-fKOP | cAMP Inhibition | Similar potency to Dynorphin 1-7 and 1-17 | uq.edu.au |

| Dynorphin A | CHO-KOR | cAMP Inhibition | EC50 = 0.41 nM | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Non-Canonical and Kinase Signaling Pathways

Beyond the classical G protein-mediated pathways, Dynorphin A (1-9) and other KOR agonists can activate non-canonical signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. nih.gov

Activation of the KOR can trigger the phosphorylation and activation of several members of the MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.govnih.gov This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms. drugbank.comnih.gov The ERK pathway, in particular, has been implicated in the cellular effects of dynorphins. frontiersin.org Studies have shown that KOR activation can lead to the phosphorylation of ERK. frontiersin.orgfrontiersin.org This activation of MAPK cascades adds another layer of complexity to dynorphin signaling, contributing to a wide array of cellular and behavioral responses. nih.govwikipedia.org For example, the activation of p38 MAPK has been linked to some of the aversive effects associated with KOR activation. wikipedia.orgjneurosci.org

Intracellular Signaling Cascades and Cellular Mechanisms

Dynorphin (B1627789) A can trigger intracellular signaling cascades that lead to apoptosis, with the p38 mitogen-activated protein kinase (p38-MAPK) and caspase-3 playing pivotal roles. In cultured striatal neurons, exposure to toxic concentrations of dynorphin A (≥ 10 nM) leads to the activation of p38-kinase. imrpress.com This activation appears to be a critical step for the subsequent activation of caspase-3, a key executioner enzyme in apoptosis. imrpress.com The connection between p38-kinase and caspase-3 activation is further supported by the observation that the phosphorylation levels of p38-kinase coincide with caspase-3 activation and the translocation of cytochrome c from the mitochondria to the cytosol. imrpress.com

Experimental evidence using selective inhibitors has clarified the necessity of p38-kinase in this pathway. The use of the p38-kinase inhibitor SB203580 was shown to block dynorphin A-induced caspase-3 activation. imrpress.com In contrast, inhibitors of JNK (c-Jun N-terminal kinases), which are also activated by dynorphin A, did not prevent caspase-3 activation, indicating that p38-kinase, but not JNK, is essential for this specific apoptotic pathway. imrpress.com Furthermore, the involvement of caspase-3 is confirmed by studies where the caspase-3 inhibitor DEVD-fmk significantly reduced dynorphin-induced death of striatal neurons in vitro. imrpress.com

The upstream events leading to p38-kinase activation by dynorphin A in striatal neurons are largely mediated by AMPA/kainate receptors. The AMPA receptor antagonist CNQX can block the dynorphin-induced increases in caspase-3 activity. imrpress.com This suggests a mechanism where dynorphin A's excitotoxic effects, mediated through ionotropic glutamate (B1630785) receptors, trigger the stress-activated p38-MAPK pathway, culminating in caspase-dependent cell death. imrpress.com

| Experimental Finding | Model System | Key Molecules Involved | Outcome | Reference |

| Dynorphin A (≥ 10 nM) activates p38-kinase and caspase-3. | Cultured mouse striatal neurons | Dynorphin A, p38-kinase, Caspase-3, Cytochrome c | Coincided activation of p38-kinase and caspase-3, and cytochrome c release. | imrpress.com |

| Inhibition of p38-kinase with SB203580. | Cultured mouse striatal neurons | SB203580, Dynorphin A, p38-kinase, Caspase-3 | Attenuated dynorphin-induced caspase-3 activation. | imrpress.com |

| Inhibition of caspase-3 with DEVD-fmk. | Cultured mouse striatal neurons | DEVD-fmk, Dynorphin A, Caspase-3 | Significantly attenuated dynorphin-induced neuronal death. | imrpress.com |

| Blockade of AMPA receptors with CNQX. | Cultured mouse striatal neurons | CNQX, Dynorphin A, Caspase-3 | Blocked the increase in caspase-3 activity induced by dynorphin. | imrpress.com |

The dynorphin system, particularly through the activation of the kappa-opioid receptor (KOR), is implicated in the proliferation of astrocytes, a process also mediated by the p38-MAPK pathway. wikipedia.orgfrontiersin.org This mechanism is particularly relevant in the context of neuropathic pain, where endogenous dynorphin is released and promotes KOR-dependent activation and proliferation of astrocytes. frontiersin.org Studies have shown that in models of neuropathic pain, such as spinal nerve ligation, the dynorphin-KOR system mediates astrocyte proliferation via the activation of p38 MAPK. wikipedia.orgjneurosci.orgjneurosci.org

This activation of non-neuronal cells like astrocytes is increasingly recognized as a significant factor in chronic pain states. jneurosci.org The proliferation of spinal cord astrocytes, driven by dynorphin-mediated p38 activation, is thought to contribute to the maintenance of neuropathic pain symptoms like allodynia and hyperalgesia. frontiersin.org Interestingly, while classic KOR agonists like U50,488 induce p38-MAPK phosphorylation and subsequent astrocyte proliferation, newer compounds have been developed that can act as KOR agonists without activating this specific pathway, highlighting the potential for biased agonism in therapeutic development. frontiersin.org Spinal astrocytes themselves are a source of dynorphins, expressing and secreting peptides like dynorphin A and dynorphin B, which can then act in an autocrine or paracrine fashion to influence spinal pain processing. nih.gov

| Condition | Key Molecules/Receptors | Cellular Effect | Associated Outcome | Reference |

| Neuropathic Pain Models | Endogenous Dynorphin, KOR, p38 MAPK | Astrocyte activation and proliferation | Contributes to allodynia and hyperalgesia | frontiersin.org |

| Sciatic Nerve Ligation | Dynorphin, KOR, p38 MAPK | Proliferation of spinal cord astrocytes | Enhancement of neuropathic pain response | jneurosci.org |

| KOR Agonist (U50,488) Stimulation | U50,488, KOR, p38 MAPK | p38 MAPK phosphorylation, Astrocyte proliferation | Pro-nociceptive signaling | frontiersin.org |

| Astrocyte Stimulation (BzATP, KLA) | BzATP, KLA | Secretion of Dynorphin A and Dynorphin B | Potential for autocrine/paracrine signaling in pain | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/PTEN/Akt (also known as Protein Kinase B or PKB) pathway is another significant signaling cascade being investigated for its role in mediating the effects of dynorphin A. imrpress.comnih.gov This pathway is crucial for regulating cell survival and apoptosis. frontiersin.orgmdpi.com The PI3K/Akt pathway is often seen as a pro-survival pathway, and its activation can counteract apoptotic signals. researchgate.net

Research into the events preceding the activation of p38-kinase in dynorphin-induced apoptosis has pointed towards the involvement of the PI3K/PTEN/Akt cascade. imrpress.comnih.gov Preliminary findings suggest that PI3K is involved in these dynorphin-mediated processes. imrpress.comnih.gov The general mechanism of this pathway involves the activation of PI3K, which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). frontiersin.org PIP3 then recruits and activates Akt. frontiersin.orgmdpi.com The phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3, thus inhibiting Akt activation. frontiersin.org

There is evidence to suggest that dynorphin-induced KOR activation may stimulate the PI3K pathway in striatal neurons, which could represent a neuroprotective mechanism. imrpress.comnih.govresearchgate.net This is consistent with findings that agonists of other opioid receptors, like the mu-opioid receptor, can activate the PI3K pathway to prevent apoptosis. imrpress.comresearchgate.net Ongoing studies are utilizing gain-of-function and loss-of-function genetic approaches to further delineate the specific roles of the downstream targets PTEN and Akt in dynorphin-mediated apoptosis. imrpress.comnih.gov

| Pathway Component | General Function | Potential Role in Dynorphin A Signaling | Reference |

| PI3K (Phosphoinositide 3-kinase) | Catalyzes the formation of PIP3, activating Akt. | Preliminary findings suggest its involvement in the cascade preceding p38 activation and apoptosis. May also be stimulated by KOR activation for neuroprotection. | imrpress.comnih.govresearchgate.net |

| PTEN (Phosphatase and Tensin Homolog) | Dephosphorylates PIP3, inhibiting the PI3K/Akt pathway. | Being investigated as a downstream target in dynorphin-mediated apoptosis. | imrpress.comnih.govfrontiersin.org |

| Akt (Protein Kinase B) | Phosphorylates numerous downstream targets to promote cell survival. | Being investigated as a downstream target in dynorphin-mediated apoptosis. | imrpress.comnih.govmdpi.com |

Physiological Roles and Homeostatic Functions

Neurotransmission and Synaptic Plasticity Modulation

Dynorphin (B1627789) A (1-9) is a significant modulator of synaptic transmission and plasticity, primarily through its interaction with kappa-opioid receptors (KORs). medchemexpress.com Its actions are complex, influencing both the release of neurotransmitters from presynaptic terminals and the excitability of postsynaptic neurons.

Presynaptic and Postsynaptic Regulatory Mechanisms

Dynorphin peptides, including Dynorphin A (1-9), exert potent regulatory effects at both presynaptic and postsynaptic sites. nih.gov Presynaptically, the activation of KORs by dynorphins typically leads to the inhibition of neurotransmitter release. nih.govinmed.fr This is a key mechanism by which dynorphins control the flow of information in neural circuits. For instance, in the hippocampus, dynorphins released from mossy fibers can inhibit the release of the excitatory neurotransmitter glutamate (B1630785). nih.govinmed.fr This inhibitory action is mediated by the activation of presynaptic KORs, which can lead to a reduction in calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release. inmed.fr

Postsynaptically, dynorphins can also modulate neuronal activity. Activation of postsynaptic KORs can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.org This results in an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. In some neuronal populations, such as those in the globus pallidus, dynorphin A has been shown to directly hyperpolarize neurons and decrease their input resistance. nih.gov

| Mechanism | Location | Effect | Primary Receptor |

| Inhibition of Neurotransmitter Release | Presynaptic | Decreases release of neurotransmitters like glutamate and GABA. nih.govnih.gov | Kappa-Opioid Receptor (KOR) |

| Neuronal Hyperpolarization | Postsynaptic | Reduces neuronal excitability. nih.gov | Kappa-Opioid Receptor (KOR) |

Auto-Inhibitory and Retrograde Inhibition in Neural Circuits

Dynorphins can act in an auto-inhibitory fashion, where the peptide is released from a neuron and then binds to KORs on the same neuron's presynaptic terminals to inhibit further neurotransmitter release. nih.govnih.gov This creates a negative feedback loop that helps to regulate the neuron's own activity. This phenomenon has been observed in the hippocampus, where dynorphins released from mossy fiber terminals can inhibit further glutamate release from those same terminals. nih.gov

Furthermore, dynorphins can function as retrograde messengers. nih.govnih.gov In this scenario, they are released from the dendrites of postsynaptic neurons and travel backward across the synapse to act on presynaptic terminals. nih.govnih.gov This retrograde signaling provides a mechanism for the postsynaptic neuron to influence the activity of its presynaptic inputs. In the dentate gyrus of the hippocampus, for example, dynorphins released from granule cell dendrites can act as retrograde transmitters, providing negative feedback to the presynaptic terminal and inhibiting excitatory neurotransmission. nih.gov

Pain Perception and Antinociception

The dynorphin/KOR system is a well-established modulator of pain perception, exerting its effects at both spinal and supraspinal levels.

Spinal Analgesia Mechanisms

At the spinal cord level, dynorphins play a significant role in modulating the transmission of pain signals. The spinal administration of certain dynorphin peptides can produce acute antinociception, or pain relief. nih.gov Dynorphins released in the spinal cord can inhibit the transmission of nociceptive (pain) information from the periphery to higher brain centers. They achieve this by acting on KORs located on the presynaptic terminals of primary afferent neurons (which carry sensory information from the body) and on postsynaptic spinal cord neurons. This action reduces the release of excitatory neurotransmitters like glutamate and substance P from the primary afferent terminals and hyperpolarizes the postsynaptic neurons, thus dampening the pain signal.

However, the role of dynorphins in the spinal cord is complex. While some dynorphin peptides mediate analgesia through KORs, others, particularly those lacking the N-terminal tyrosine, can produce pain-like states by interacting with non-opioid receptors such as the bradykinin (B550075) and NMDA receptors. nih.govresearchgate.net

Supraspinal Modulatory Actions on Analgesia

Above the spinal cord, in various brain regions, the dynorphin/KOR system also contributes to the modulation of pain. Activation of KORs in brain areas involved in pain processing, such as the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), and amygdala, can produce analgesia. frontiersin.org The dynorphin/KOR system is involved in the descending inhibitory pain pathways that originate in the brainstem and project down to the spinal cord to inhibit incoming pain signals.

Research has shown that KOR agonists are effective analgesics. nih.gov The activation of the KOR in vivo can lead to a range of physiological effects, including analgesia. nih.gov

Stress Response and Emotional Regulation

The dynorphin/KOR system is critically involved in the body's response to stress and the regulation of emotional states. nih.gov During periods of stress, there is an upregulation and release of dynorphins in various brain regions. wikipedia.orgnih.gov

Activation of the dynorphin/KOR system is generally associated with negative emotional states, such as dysphoria and aversion. nih.gov This system is thought to be a key mediator of the negative affective component of stress. For instance, immobilization stress and forced swim stress have been shown to increase the levels of dynorphin A in brain regions like the hippocampus and nucleus accumbens. wikipedia.org

Regulation of Anxiety-like Behaviors

The dynorphin/kappa opioid receptor (KOR) system is extensively distributed throughout the central nervous system and plays a crucial role in modulating mood and emotional behaviors. researchgate.net Activation of this system is implicated in anxiety-like responses. researchgate.net Research indicates that the dynorphin system, particularly within the amygdala and extended amygdala, is involved in fear and anxiety. nih.gov The central nucleus of the amygdala (CeA) is a key brain region where dynorphin and KORs potently modulate neuronal excitability, thereby regulating conditioned threat discrimination and anxiety. eneuro.org

Studies in animal models have shown that broad activation of KORs increases anxiety-like behavior. eneuro.org Conversely, KOR antagonists have demonstrated anxiolytic-like effects. nih.gov This suggests that dynorphin signaling through KORs in the CeA helps to dampen anxiety and promote appropriate responses to threats. eneuro.org Interestingly, while global activation of the KOR system is generally associated with increased anxiety, the specific role of dynorphin within the CeA appears to be more complex, with evidence suggesting it can have anxiolytic effects by promoting threat discrimination. eneuro.org The interplay between dynorphin and other neuropeptides, such as corticotropin-releasing factor (CRF), within the extended amygdala is also critical in the anxiogenic effects of stress. nih.gov

Table 1: Effects of Dynorphin/KOR System on Anxiety-Related Behaviors

| Experimental Manipulation | Brain Region | Observed Effect on Anxiety |

|---|---|---|

| Broad KOR activation | General | Increased anxiety-like behavior eneuro.org |

| KOR antagonist administration | General | Anxiolytic-like effects nih.gov |

| Reduced KOR expression | Central Amygdala (CeA) | Increased anxiety-like behavior eneuro.org |

Contribution to Dysphoria and Psychotomimetic Effects

Activation of the dynorphin/KOR system is strongly associated with negative affective states, including dysphoria and psychotomimetic effects. sciengine.comnih.govnih.govfrontiersin.org In humans, administration of KOR agonists can induce feelings of dysphoria and perceptual distortions. nih.govfrontiersin.orgmdpi.com These effects are thought to be mediated, at least in part, by the interaction of dynorphins with KORs in brain regions associated with mood and reward. nih.gov

The dysphoric effects of dynorphin are linked to its role as an "anti-reward" neurotransmitter. science.blog It can counteract the rewarding effects of substances of abuse and is implicated in the negative emotional states associated with stress and drug withdrawal. nih.gov The psychotomimetic, or psychosis-mimicking, effects of KOR agonists have also been well-documented. sciengine.comnih.gov These effects can include hallucinations and other perceptual disturbances. mdpi.com Interestingly, some research suggests that the dysphoric effects of dynorphin may require the simultaneous activity of corticotropin-releasing hormone (CRH), another stress-related neurotransmitter. science.blog

Learning, Memory, and Cognitive Function

Involvement in Hippocampal and Amygdalar Circuits

Dynorphins are prominently localized in brain regions critical for learning and memory, including the hippocampus and amygdala. jst.go.jpnih.gov The dynorphinergic nervous system is densely distributed in these areas, which are involved in processing stress and emotional information. jst.go.jp In the hippocampus, dynorphins are found in the mossy fibers, which are axons originating from the dentate gyrus granule cells. researchgate.net This localization suggests a role in modulating hippocampal excitability and, consequently, learning and memory processes. researchgate.netnih.gov

The amygdala, a key structure for emotional learning and memory, also has a significant presence of the dynorphin/KOR system. frontiersin.orgnih.gov Dynorphin signaling within the amygdala is involved in the processing of emotional and stress-related information. frontiersin.org Studies have shown that stress can lead to an increase in dynorphin A levels in the amygdala, which can transiently impair learning and memory. jst.go.jp Furthermore, the dynorphin/KOR system in the amygdala interacts with other neuromodulatory systems, like the cholinergic system, to influence motivational drive and reward-seeking behaviors, which are closely tied to learning. researchgate.net

Modulation of Synaptic Plasticity Underlying Memory Formation

Dynorphin A (1-9) plays a significant role in modulating synaptic plasticity, the cellular mechanism that underlies learning and memory. A key form of synaptic plasticity is long-term potentiation (LTP), which is associated with the strengthening of synapses. nih.gov Research has shown that dynorphins can inhibit LTP in the hippocampus, suggesting a mechanism by which they can impair memory formation. nih.gov This inhibitory effect is mediated through the activation of KORs on glutamatergic neurons, which reduces the release of glutamate, an excitatory neurotransmitter essential for LTP induction. nih.govwikipedia.org

In the striatum, another brain region crucial for learning and habit formation, dynorphin selectively suppresses LTP in a specific population of neurons known as direct-pathway spiny projection neurons (dSPNs). nih.gov This modulation of striatal plasticity by dynorphin is believed to be important for cognitive flexibility. nih.gov By counteracting the effects of dopamine (B1211576), which promotes LTP, dynorphin helps to maintain a balance in synaptic strength, preventing excessive or inflexible learning. nih.gov The dysregulation of this system has been implicated in various neurobiological processes, including brain development and neuropathologies like drug addiction. frontiersin.org

Neuroendocrine System Regulation

Influence on Prolactin and Luteinizing Hormone Levels

Dynorphins are known to influence the secretion of several anterior pituitary hormones, demonstrating their role in neuroendocrine regulation. annualreviews.org Specifically, dynorphin A peptides have been shown to have a significant impact on prolactin (PRL) and luteinizing hormone (LH) levels. annualreviews.org

Studies in male rhesus monkeys have demonstrated that intravenous administration of Dynorphin A (1-13) and a related fragment, dynorphin-A(1-10)-amide, significantly increases plasma prolactin levels. nih.gov This effect is rapid, with maximal increases observed within minutes of administration, and can be reversed by the opioid antagonist naloxone. nih.gov The stimulatory effect of dynorphin on prolactin secretion appears to be selective, as the same studies reported no significant effects on other anterior pituitary hormones like LH, follicle-stimulating hormone (FSH), thyrotropin (TSH), and growth hormone (GH) at the doses studied. nih.gov

In contrast to its effect on prolactin, dynorphin generally has a suppressive effect on luteinizing hormone secretion. annualreviews.orgscielo.br This inhibitory role is particularly evident in the regulation of the LH surge, a critical event in the female reproductive cycle. fsu.edu Endogenous opioid peptides, including dynorphins, are important for suppressing LH secretion during certain phases of the reproductive cycle. scielo.br Research in ovariectomized rats has shown that dynorphin plays a role in regulating the LH surge, with this dynorphin originating from a specific population of neurons in the arcuate nucleus of the hypothalamus. fsu.edu

Table 2: Summary of Dynorphin A's Effects on Prolactin and Luteinizing Hormone

| Hormone | Effect of Dynorphin A | Key Research Findings |

|---|---|---|

| Prolactin (PRL) | Stimulatory | Intravenous administration of Dynorphin A (1-13) and its analogs significantly increases plasma PRL levels in male rhesus monkeys. nih.gov This effect is naloxone-reversible. nih.gov Dynorphin is also implicated in the nocturnal prolactin surge. fsu.edu |

Suppression of Oxytocin (B344502) Release

Dynorphin peptides, acting as endogenous agonists for the kappa-opioid receptor (KOR), play a significant role in neuromodulation. One of their key functions is the inhibition of oxytocin release from the neurohypophysis (posterior pituitary gland). wikipedia.orgoup.comnih.gov Dynorphin produced in magnocellular oxytocin neurons acts as a negative feedback inhibitor of oxytocin secretion. wikipedia.org This inhibitory action is primarily mediated by KORs located on oxytocin nerve terminals. umich.educapes.gov.br

Research has demonstrated that KOR agonists suppress the electrically evoked release of oxytocin. capes.gov.br Specifically, studies using isolated rat neurohypophysial nerve terminals have shown that dynorphin A fragments can inhibit the release of oxytocin following K+-depolarisation. capes.gov.br For instance, Dynorphin A (1-13) has been reported to suppress oxytocin release in lactating rats, an effect that can be reversed by the opioid antagonist naloxone. annualreviews.org Similarly, Dynorphin A (1-8) has been shown to inhibit the release of oxytocin but not vasopressin. nih.gov This inhibitory effect is frequency-dependent; for example, Dynorphin A (1-8) and Dynorphin A (1-17) significantly reduced oxytocin release at a low stimulus frequency (4 Hz) but were ineffective at higher frequencies (12 or 30 Hz). oup.comnih.gov The degree of inhibition appears to be correlated with the simultaneous release of vasopressin, with which dynorphins are co-localized. oup.comnih.gov This suggests a sophisticated mechanism for the differential regulation of neurohypophysial hormone secretion. nih.gov

| Dynorphin Fragment | Effect on Oxytocin Release | Receptor Implicated | Key Findings |

| Dynorphin A (1-13) | Suppression | Kappa-opioid receptor | Inhibits oxytocin release in lactating rats; effect is naloxone-reversible. capes.gov.brannualreviews.org |

| Dynorphin A (1-8) | Suppression | Kappa-opioid receptor | Attenuates the release of oxytocin but not vasopressin. oup.comnih.govnih.gov |

| Dynorphin A (1-17) | Suppression | Kappa-opioid receptor | Reduces oxytocin release at low stimulation frequencies. oup.comnih.gov |

Immune System Modulation

Dynorphin A and its fragments exert considerable influence on the immune system, modulating various functions of leukocytes. These peptides are released by immune cells themselves in inflamed tissues, suggesting a local regulatory loop. nih.govuq.edu.au

Dynorphin A (1-9) has been identified as a stimulant for the directed migration of immune cells, a process known as chemotaxis. nih.gov Studies have shown that both Dynorphin A (1-13) and the shorter Dynorphin A (1-9) fragment stimulate the chemotaxis of human mononuclear cells and neutrophils. nih.gov This effect appears to be mediated through complex receptor interactions. While opioid receptors are present on immune cells, some of the chemotactic effects of Dynorphin A could not be fully blocked by the classic opioid antagonist naloxone, implying the involvement of non-opioid receptors. nih.gov Research has identified the integrin Mac-1 (CD11b/CD18) as a novel non-opioid receptor for Dynorphin A, mediating its chemotactic effects on leukocytes. nih.govnih.gov

Dynorphin A has been shown to enhance the phagocytic activity of macrophages. nih.govnih.gov This enhancement is dose-dependent but, importantly, is not inhibited by naloxone, indicating a non-opioid receptor pathway. nih.gov The mechanism appears to be dependent on intracellular calcium concentrations rather than extracellular calcium. nih.gov Further studies have confirmed that Dynorphin A enhances phagocytosis in a Mac-1 dependent manner. nih.gov

In addition to phagocytosis, dynorphins can trigger degranulation in mast cells, a critical event in allergic and inflammatory responses. nih.gov Specifically, Dynorphin A (1-9) has been shown to be a partial agonist for the Mas-related G-protein Coupled Receptor Member X2 (MRGPRX2), a receptor on mast cells that mediates non-IgE-dependent degranulation. mdpi.comresearchgate.net Activation of MRGPRX2 by ligands like Dynorphin A (1-9) leads to calcium mobilization and subsequent degranulation. mdpi.com

| Immune Function | Effect of Dynorphin A Fragments | Receptor(s) Implicated | Key Findings |

| Leukocyte Chemotaxis | Stimulation by Dyn A (1-9) and (1-13) | Opioid Receptors, Integrin Mac-1 | Induces directed migration of mononuclear cells and neutrophils. nih.gov |

| Phagocytosis | Enhancement by Dyn A | Integrin Mac-1 | Increases macrophage phagocytic activity via a naloxone-insensitive, intracellular calcium-dependent mechanism. nih.govnih.gov |

| Mast Cell Degranulation | Stimulation by Dyn A (1-9) | MRGPRX2 | Acts as a partial agonist, causing calcium mobilization and degranulation. mdpi.comresearchgate.net |

Leukocyte Chemotaxis and Migration

Other Homeostatic Contributions

Beyond neuromodulation and immune interactions, Dynorphin A (1-9) is involved in fundamental homeostatic processes, including the regulation of body temperature and energy balance. wikipedia.orgbiosyn.com

Dynorphins play a role in central thermoregulation. wikipedia.orgbiosyn.comnih.gov The administration of kappa-opioid receptor agonists, such as fragments of Dynorphin A, can induce changes in body temperature. Specifically, research in rats has shown that Dynorphin A (1-17) produces a dose-proportional hypothermia (a decrease in body temperature) when delivered into the periaqueductal gray region of the brain. wikipedia.org This hypothermic effect can be prevented by the administration of a KOR antagonist, confirming the receptor's role in this process. wikipedia.org These findings suggest that dynorphin-KOR systems are an integral part of the neural circuitry that controls body temperature. wikipedia.organnualreviews.org

The dynorphin system is implicated in the regulation of appetite and energy storage. wikipedia.org Dynorphins have been described as appetite stimulants. wikipedia.org However, the specific role of different fragments is complex. One study reported that while longer fragments like Dynorphin A (1-10) and (1-13) enhance food intake, the shorter Dynorphin A (1-9) fragment does not share this effect. nih.gov

Research on mice without the gene for dynorphin (knockout mice) revealed no differences in the quantity of food consumed compared to control animals. wikipedia.orgoup.com However, these knockout mice exhibited reduced fat storage, particularly in males, which was attributed to a higher rate of fatty acid oxidation. wikipedia.org Furthermore, the consumption of a high-fat diet has been shown to increase the gene expression of dynorphin in the hypothalamus, a key brain region for appetite control. wikipedia.org This suggests a feedback loop where high-fat foods may increase dynorphin levels, potentially promoting further overeating. wikipedia.org

| Homeostatic Function | Effect of Dynorphin A Fragments | Key Research Findings |

| Body Temperature | Induction of hypothermia (by Dyn A 1-17) | KOR agonists induce a dose-dependent decrease in body temperature. wikipedia.organnualreviews.org |

| Food Intake | No stimulation by Dyn A (1-9) | Longer fragments of Dynorphin A stimulate feeding, but the (1-9) fragment does not. nih.gov |

| Fat Storage | Indirectly promotes fat storage | Dynorphin knockout mice have reduced fat mass due to increased fatty acid oxidation. wikipedia.orgoup.com High-fat diets increase hypothalamic dynorphin expression. wikipedia.org |

Pathophysiological Involvement and Disease Associations

Neurological and Neurodegenerative Disorders

Spinocerebellar Ataxia Type 23 (SCA23) Pathogenesis

Spinocerebellar Ataxia Type 23 (SCA23) is an autosomal dominant neurodegenerative disorder characterized by a slow, progressive decline in motor coordination and balance. oup.comdnalabsindia.comontosight.ai The root cause of SCA23 has been traced to mutations within the PDYN gene, which encodes the precursor protein prodynorphin. oup.comdnalabsindia.comnih.gov This precursor is subsequently processed into several active opioid peptides, including Dynorphin (B1627789) A. oup.comnih.gov

Research has identified that the majority of mutations causing SCA23 are located in the region of the PDYN gene that codes for Dynorphin A. oup.comnih.govjensenlab.org These genetic variants lead to the production of mutant Dynorphin A peptides. oup.comnih.gov A key aspect of SCA23 pathogenesis is the finding that these mutations result in significantly elevated levels of the mutant Dynorphin A. oup.comresearchgate.net This increase is thought to be due to either a higher rate of peptide production or enhanced stability of the mutant form, leading to its accumulation. oup.comjensenlab.org In vitro studies and analysis of mouse models carrying a SCA23 mutation (R212W in PDYN) have confirmed these persistently elevated levels of mutant Dynorphin A. oup.comresearchgate.net This accumulation is considered cytotoxic and plays a crucial role in the disease's development. oup.comjensenlab.org For instance, a mouse model with the R212W mutation showed a 2.8-fold increase in Dynorphin A peptide levels compared to wild-type mice. researchgate.net

The cerebellum, particularly the Purkinje cells, is a primary site of pathology in SCA23. oup.commdpi.com The elevated levels of mutant Dynorphin A are directly linked to the progressive loss of these critical neurons. oup.com Mouse models of SCA23 exhibit a loss of Purkinje cells, which is a hallmark of the disease in human patients. oup.comnih.gov This cellular degeneration is accompanied by deficits in climbing fibers, which are essential for proper Purkinje cell function. oup.comnih.gov The consequence of this neurodegeneration is a progressive impairment of motor coordination and balance. oup.com Mice with the PDYN mutation display gait deficits and a decline in performance on motor coordination tasks, such as the accelerating Rotarod, mirroring the clinical features observed in SCA23 patients. oup.com

The neurotoxic effects of elevated mutant Dynorphin A extend to the molecular level, significantly impacting neurotransmitter systems. oup.com In the cerebellum of SCA23 mouse models, the pathologically high levels of mutant Dynorphin A coincide with transcriptional dysregulation of both ionotropic and metabotropic glutamate (B1630785) receptors, as well as glutamate transporters. oup.com This disruption of the glutamatergic system, which is vital for normal synaptic transmission and plasticity, leads to altered neuronal excitability. oup.com Some research suggests that the deleterious effects of mutant Dynorphin A may be mediated through non-opioid mechanisms, potentially involving the NMDA receptor, which could potentiate excitatory currents and lead to neuronal cell death. oup.comresearchgate.net This altered neuronal excitability is believed to be a key factor contributing to the initiation and progression of the motor deficits seen in SCA23. oup.com

Associated Purkinje Cell Loss and Motor Dysfunction

Alzheimer's Disease (AD) Etiology and Progression

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of neuritic plaques and neurofibrillary tangles in the brain. ki.se While the primary drivers of AD are believed to be amyloid-beta and tau pathology, evidence suggests a potential role for the dynorphin system in the disease process. ki.senih.gov

Studies of postmortem brain tissue from individuals with AD have revealed significant alterations in the dynorphin system. ki.senih.gov Specifically, robustly elevated levels of Dynorphin A have been observed in the brains of AD patients compared to age-matched controls and individuals with other neurodegenerative conditions like Parkinson's disease. ki.seki.senih.gov This increase in Dynorphin A was not seen for Dynorphin B or another related neuropeptide, nociceptin. ki.senih.gov

Crucially, a direct correlation has been found between the levels of Dynorphin A and the density of neuritic plaques, a key pathological hallmark of AD. ki.senih.govcore.ac.uk This finding suggests a potential link between the upregulation of Dynorphin A and the progression of AD neuropathology. nih.gov The elevated levels of Dynorphin A in AD may be due to increased processing of its precursor, prodynorphin, as levels of the processing enzyme prohormone convertase 2 (PC2) were also found to be increased in AD brains. ki.senih.gov The known non-opioid, neurotoxic capabilities of Dynorphin A have led to the hypothesis that this peptide may contribute to the neurodegeneration seen in Alzheimer's disease. ki.senih.gov However, another study found a significant decrease in Dynorphin A in the cerebrospinal fluid of Alzheimer's patients, suggesting a more complex role for this peptide in the disease. nih.gov

Impact on Glutamatergic Function and Cognitive Deficits

Dynorphin A (1-9) and its parent peptides exert significant influence over glutamatergic neurotransmission, a key process in learning, memory, and cognitive function. nih.govresearchgate.net Under normal physiological conditions, dynorphins can act as modulators, controlling the release of glutamate in brain regions like the hippocampus. nih.govresearchgate.net However, pathological conditions that lead to an overproduction of dynorphins can disrupt this delicate balance, leading to cognitive impairments. nih.govresearchgate.netnih.gov

Research indicates that elevated levels of dynorphin can impair glutamatergic transmission and long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov For instance, studies in animal models have shown that increased dynorphin expression with age is associated with memory deficits. nih.gov This effect is believed to be mediated, at least in part, through the kappa-opioid receptor (KOR), which, when activated, suppresses the presynaptic release of glutamate. nih.gov

Furthermore, the dysregulation of the dynorphin/KOR system is implicated in the cognitive deficits associated with conditions like alcohol use disorder. nih.govresearchgate.net Binge-like ethanol (B145695) exposure has been shown to upregulate dynorphins in the hippocampus, leading to an increase in glutamate overflow and subsequent impairments in spatial learning and memory. nih.govresearchgate.net These deficits can be reversed by the administration of a KOR antagonist, highlighting the critical role of the dynorphin system in these cognitive impairments. nih.govresearchgate.net

The interaction between the dynorphin system and glutamatergic signaling is complex. While KOR activation typically inhibits glutamate release, dynorphin can also paradoxically increase glutamate levels. nih.gov This may occur through the inhibition of GABAergic interneurons, which in turn disinhibits glutamate release. nih.govmdpi.com This dual action underscores the intricate role of dynorphin in modulating synaptic plasticity and cognitive function.

Excitotoxic Neurodegeneration and Neuronal Injury

At supraphysiological concentrations, such as those that can occur following injury or in certain disease states, Dynorphin A and its related peptides can induce excitotoxic neurodegeneration and neuronal injury. researchgate.netnih.gov This neurotoxicity is largely mediated through non-opioid mechanisms, primarily involving the activation of glutamate receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.govimrpress.com

The binding of high levels of dynorphin to these receptors triggers a cascade of detrimental events, including excessive calcium influx into neurons. nih.govnih.gov This loss of calcium homeostasis is a critical factor leading to excitotoxic injury and eventual neuronal death. nih.govnih.gov This process of cell death can occur via apoptosis, involving the activation of caspase-3. researchgate.netimrpress.com

It is important to note the dual nature of dynorphin's actions. While high concentrations are neurotoxic through glutamate receptor activation, at physiological levels, dynorphin's activation of KORs can be neuroprotective. researchgate.netnih.gov However, the potent excitotoxic effects of high dynorphin levels are thought to override these protective signals. researchgate.net

Contribution to Allodynia, Neuronal Loss, and Paralysis

The non-opioid, excitotoxic actions of Dynorphin A are directly implicated in the development of debilitating symptoms such as allodynia (pain from a stimulus that does not normally provoke pain), neuronal loss, and paralysis. researchgate.netki.se Intrathecal administration of Dynorphin A and its non-opioid fragments in animal models produces these profound neurological deficits. imrpress.comki.se

These effects are largely mediated by the activation of NMDA receptors. imrpress.comki.se Pretreatment with NMDA receptor antagonists can prevent the development of dynorphin-induced paralysis and allodynia. imrpress.comki.se This highlights the critical role of glutamate receptor-mediated excitotoxicity in these pathologies.

The process involves a cascade of events where elevated dynorphin levels lead to neuronal hyperexcitability, which can manifest as allodynia. In more severe cases, this excitotoxicity results in the death of neurons, contributing to neuronal loss and, consequently, motor dysfunction and paralysis. ki.se The enhanced expression of dynorphin following nerve injury is thought to contribute to the maintenance of neuropathic pain states and secondary neurodegeneration. ki.se

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Neuropathology

Dynorphin A is significantly implicated in the secondary injury cascade following traumatic brain injury (TBI) and spinal cord injury (SCI). nih.govimrpress.comnih.gov Following the initial trauma, levels of dynorphin peptides can increase significantly in the injured tissue. nih.govnih.gov These elevated levels contribute to the subsequent neuropathology, including neuronal death and functional deficits. nih.govnih.gov

The detrimental effects of dynorphin in TBI and SCI are primarily mediated through its non-opioid, excitotoxic actions at glutamate receptors, particularly the NMDA receptor. nih.govimrpress.com Intrathecal injections of dynorphin can mimic many of the pathological changes seen after SCI, such as hindlimb paralysis and neurodegeneration. nih.gov These effects can be significantly reduced by the administration of NMDA receptor antagonists, further solidifying the role of excitotoxicity in dynorphin-mediated secondary injury. nih.gov

In the context of SCI, dynorphin-induced ischemia is also a contributing factor to neuronal damage. nih.gov The peptide can cause a reduction in spinal cord blood flow, leading to ischemic conditions that exacerbate neuronal injury. nih.gov While dynorphin itself may not be directly neurotoxic to cultured spinal cord neurons, its in vivo effects are a result of this combination of excitotoxicity and ischemia. nih.gov

Interestingly, while high levels of dynorphin are clearly detrimental, the activation of KORs by physiological levels of dynorphin may offer some neuroprotective effects following injury. nih.gov However, the overwhelming excitotoxic response to supraphysiological dynorphin concentrations appears to be the dominant factor in the post-injury environment. researchgate.net

Epilepsy Pathophysiology

The role of Dynorphin A in the pathophysiology of epilepsy is complex and appears to be concentration-dependent, exerting both pro-convulsant and anti-convulsant effects. nih.govepilepsia.sufrontiersin.org

At physiological concentrations, dynorphins acting on KORs are generally considered to have an anticonvulsant effect. nih.govepilepsia.sufrontiersin.org They can inhibit the release of excitatory amino acids like glutamate, thereby reducing neuronal excitability. epilepsia.su Studies have shown that decreased levels of dynorphin may increase the risk of developing epilepsy. nih.govfrontiersin.org Furthermore, overexpression of the gene for dynorphin (PDYN) has been shown to alleviate neuronal injury and reduce apoptosis and oxidative stress in animal models of epilepsy. nih.gov

Conversely, at high, pathophysiological concentrations that can occur during seizures, dynorphin can contribute to excitotoxicity through its actions on NMDA receptors. nih.govtandfonline.com This can exacerbate seizure-induced brain injury. tandfonline.com

In human temporal lobe epilepsy (TLE), there is evidence of a reorganization of the mossy fiber pathway in the hippocampus, which normally contains high levels of dynorphin. jneurosci.org In TLE specimens, dynorphin-like immunoreactivity is found in abnormal locations, suggesting that sprouting of mossy fibers has occurred. jneurosci.org This reorganization could lead to the formation of recurrent excitatory circuits, contributing to the synchronous neuronal firing characteristic of seizures. jneurosci.org

Psychiatric and Affective Disorders

Addiction and Substance Use Disorders (SUDs)

The dynorphin/KOR system plays a crucial role in the pathophysiology of addiction and substance use disorders (SUDs), particularly in the negative affective states associated with drug withdrawal and relapse. nih.govjci.orgresearchgate.net Chronic exposure to drugs of abuse, such as cocaine and alcohol, leads to an upregulation of the dynorphin system in brain regions critical for reward and motivation, including the striatum and nucleus accumbens. nih.govwikipedia.orgjci.org

This upregulation of dynorphin is considered a key neuroadaptation that opposes the rewarding effects of drugs and contributes to the negative emotional states, such as dysphoria and anhedonia, experienced during withdrawal. jci.orgresearchgate.net By binding to KORs on dopamine (B1211576) nerve terminals, dynorphin inhibits dopamine release, thereby dampening the brain's reward circuitry. wikipedia.org This reduction in dopamine signaling is thought to underlie the aversive and depressive-like symptoms that drive continued drug use and relapse. researchgate.netwikipedia.org

The mechanism for this increased dynorphin expression involves the activation of the transcription factor CREB (cAMP response element-binding protein). wikipedia.org Repeated drug use increases cAMP levels, which in turn activates CREB and leads to increased transcription of the prodynorphin gene. wikipedia.org

Interestingly, there is also evidence to suggest that high basal levels of dynorphin may be protective against developing addiction. jci.orgwikipedia.org This suggests a complex, dual role for the dynorphin system in the addiction cycle, where it can both contribute to the negative aspects of withdrawal and potentially protect against initial vulnerability. jci.orgwikipedia.org

Role in Drug-Seeking Behaviors and Craving

Dynorphin A (1-9) and the broader dynorphin system are key players in the neurobiology of addiction, influencing drug-seeking behavior and craving. researchgate.net The dynorphin/KOR system's activity can counteract the rewarding effects of addictive substances.

Stress is a well-established trigger for relapse in individuals with substance use disorders, and the dynorphin system is a crucial mediator of stress-induced drug seeking. nih.gov Stressful experiences lead to the release of dynorphin, which in turn can increase the rewarding effects of drugs like cocaine and nicotine (B1678760) and reinstate drug-seeking behavior. nih.govjneurosci.org This is believed to occur through the encoding of dysphoric and aversive states by dynorphins acting on KORs, which can heighten the motivation to seek drugs. nih.gov

Activation of the corticotropin-releasing factor (CRF) system by stress is also implicated in relapse, and this system is functionally linked to the dynorphin/KOR system. jneurosci.org The negative affective state induced by the activation of the KOR/dynorphin system may be a primary driver for the reinstatement of drug use. jneurosci.org

Research indicates that repeated exposure to drugs of abuse leads to an upregulation of the prodynorphin (PDYN) gene and an increase in dynorphin levels in brain regions associated with habit learning and reward. nih.gov This upregulation is thought to contribute to the anhedonia and depressive symptoms experienced during withdrawal, which can fuel craving and drug-seeking. nih.gov Dynorphin A (1-9) can inhibit the release of dopamine, a key neurotransmitter in reward pathways, thereby contributing to a negative feedback loop that regulates these pathways. researchgate.net

The table below summarizes the effects of the dynorphin system on drug-seeking behaviors for various substances of abuse.

| Substance of Abuse | Effect of Dynorphin/KOR System Activation | Supporting Evidence |

| Cocaine | Increases rewarding effects and reinstates drug-seeking. nih.gov | Stress-induced dynorphin release enhances cocaine's rewarding properties in conditioned place preference models and reinstates cocaine self-administration. nih.gov |

| Nicotine | Increases rewarding effects. nih.gov | Stress-induced dynorphin release enhances the rewarding effects of nicotine in conditioned place preference models. nih.gov |

| Ethanol | Contributes to consumption in dependent individuals. | Antagonism of kappa opioid receptors reduces ethanol consumption in dependent rats. nih.gov |

| Opioids (Heroin) | Decreases dopamine release induced by heroin. wisc.edu | Pretreatment with dynorphin A was found to decrease heroin-induced dopamine release. wisc.edu |

Modulation of Opioid Withdrawal Symptoms

The dynorphin system plays a complex and sometimes seemingly contradictory role in the modulation of opioid withdrawal symptoms. These symptoms can range from early signs like agitation, anxiety, and muscle aches to more severe effects. medlineplus.gov

During withdrawal from chronic opioid use, there are documented changes in dynorphin levels in various brain regions, although the direction of these changes can vary. For instance, in the nucleus accumbens, a key brain region for reward and addiction, morphine withdrawal has been associated with both decreases and increases in dynorphin A levels in different studies. wisc.edu Opiate withdrawal has been shown to increase the gene expression of dynorphin in several brain areas. pnas.org

Preclinical studies in animal models have shown that administration of dynorphin A can attenuate spontaneous withdrawal symptoms in morphine-dependent rodents. wisc.edu It has also been shown to reduce physical signs of naloxone-precipitated withdrawal, such as "wet dog shakes" and weight loss. wisc.edunih.gov

However, the dynorphin/KOR system is also implicated in the negative affective states, or the emotional and psychological symptoms, of withdrawal. pnas.org Increased activity in the dynorphin/KOR system is thought to contribute to the dysphoria and anhedonia experienced during withdrawal, which are powerful motivators for relapse. nih.govpnas.org The nucleus accumbens is a critical site for these effects, and increased dynorphin activity in this region during withdrawal is associated with negative affective states. pnas.org Interestingly, this increase in dynorphin mRNA in the nucleus accumbens during opiate withdrawal was not observed in mice lacking the CRF1 receptor, highlighting the interplay between the stress and opioid systems. pnas.org

The table below summarizes findings on the modulation of opioid withdrawal by the dynorphin system.

| Study Type | Model | Effect of Dynorphin Administration | Key Findings |

| Preclinical | Morphine-dependent rodents | Attenuation of spontaneous withdrawal symptoms. wisc.edu | Dynorphin A decreased withdrawal signs. wisc.edu |

| Preclinical | Morphine-dependent rodents | Reduction of naloxone-precipitated withdrawal signs. wisc.edu | Reduced physical symptoms like "wet dog shakes" and weight loss. wisc.edu |

| Preclinical | Morphine-dependent mice | No effect on naloxone-precipitated morphine withdrawal. nih.gov | Inactivation of the prodynorphin gene did not alter morphine withdrawal symptoms. nih.gov |

| Clinical | Humans undergoing opioid withdrawal | Decreased spontaneous withdrawal symptoms. wisc.edu | Three out of four studies showed a reduction in symptoms. wisc.edu |

Depression and Anxiety Disorders

There is a growing body of evidence implicating the dynorphin/KOR system in the pathophysiology of depression and anxiety disorders. researchgate.netnih.gov This system is widely distributed in brain regions associated with mood, emotion, and stress, such as the amygdala, hippocampus, and prefrontal cortex. researchgate.netnih.govfrontiersin.org

Upregulation of the dynorphin/KOR system is linked to the development of depressive-like behaviors. researchgate.net Chronic stress, a major risk factor for depression, can lead to the release of dynorphin in the brain. nih.govnih.gov This release is thought to contribute to the dysphoria and anhedonia (the inability to feel pleasure) that are core symptoms of depression. nih.govresearchgate.net In animal models, repeated stress exposure produces a state of dysphoria that is dependent on dynorphin. nih.gov